molecular formula C7H3F3N2O4 B042144 3,5-Dinitrobenzotrifluoride CAS No. 401-99-0

3,5-Dinitrobenzotrifluoride

Cat. No.: B042144
CAS No.: 401-99-0
M. Wt: 236.1 g/mol
InChI Key: QZADIXWDDVQVKM-UHFFFAOYSA-N
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Description

Overview & Key Applications 3,5-Dinitrobenzotrifluoride (CAS 401-99-0) is a high-value aromatic intermediate extensively used in scientific research and the synthesis of fine chemicals. Its structure, featuring a strong electron-withdrawing trifluoromethyl group flanked by two nitro groups, makes it an exceptional building block for nucleophilic aromatic substitution reactions. This compound is pivotal in developing advanced materials, active pharmaceutical ingredients (APIs), and agrochemicals. Research Value and Mechanism of Action The primary research value of this compound lies in its role as a precursor for more complex molecules. The powerful electron-withdrawing nature of its substituents significantly activates the aromatic ring towards nucleophiles and stabilizes the anionic Meisenheimer complex intermediates formed during reactions. This mechanism facilitates the selective displacement of halides or other leaving groups with a wide range of nucleophiles, such as amines and alkoxides, enabling the introduction of diverse functional groups. Furthermore, the nitro groups can be selectively reduced to corresponding amino groups, providing access to diaminobenzotrifluoride derivatives, which are valuable scaffolds in medicinal chemistry. Chemical Profile CAS Number: 401-99-0 Molecular Formula: C₇H₃F₃N₂O₄ Molecular Weight: 236.10 g/mol Purity: ≥98% (GC) Physical Form: White to amber powder or crystalline solid Melting Point: 47-51 °C Boiling Point: 127-129 °C at 9 mmHg Storage: Recommended in a cool and dark place Safety and Compliance This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

1,3-dinitro-5-(trifluoromethyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O4/c8-7(9,10)4-1-5(11(13)14)3-6(2-4)12(15)16/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADIXWDDVQVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40193142
Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
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Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

401-99-0
Record name 3,5-Dinitrobenzotrifluoride
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Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
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Record name alpha,alpha,alpha-Trifluoro-3,5-dinitrotoluene
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Record name α,α,α-trifluoro-3,5-dinitrotoluene
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Record name 3,5-Dinitrobenzotrifluoride
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Preparation Methods

Reaction Mechanism and Conditions

The nitration of benzotrifluoride derivatives typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), where sulfuric acid acts as a catalyst and dehydrating agent. The trifluoromethyl group (-CF₃) strongly deactivates the aromatic ring, directing incoming nitro groups to the meta positions (3 and 5 relative to -CF₃). For example, 2,4-dichlorobenzotrifluoride undergoes nitration at 40–50°C for 4–6 hours to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride, with yields exceeding 79% under optimized conditions.

Key variables include:

  • Acid ratio : A sulfonitric (H₂SO₄:HNO₃) molar ratio of 3:1 to 8:1 ensures sufficient nitronium ion (NO₂⁺) generation while minimizing side reactions.

  • Temperature : Elevated temperatures (>100°C) risk decomposition, whereas temperatures <40°C prolong reaction times.

Case Study: Two-Step Nitration with Acid Recycling

A clean preparation method (CN103304420A) demonstrates the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride via sequential nitration:

  • First nitration : 2,4-dichlorobenzotrifluoride reacts with 95% HNO₃ and 98% H₂SO₄ at 40°C for 2 hours, yielding 2,4-dichloro-3-nitrobenzotrifluoride.

  • Second nitration : The intermediate undergoes further nitration at 50°C for 4 hours with 68% HNO₃ and a surfactant (N,N-dimethyl-N-dodecyl-N-sulfonic acid propyl ammonium sulfate), achieving full conversion to the 3,5-dinitro derivative.

Sustainability aspect : Spent acid from the first step is recovered via hexane extraction and reused, reducing waste by 30–40%.

Microreactor-Enhanced Nitration for Improved Efficiency

Advantages of Continuous-Flow Systems

Microreactors enable precise control over reaction parameters, minimizing thermal gradients and byproduct formation. In the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride (CN106316859A), a microchannel reactor reduced reaction time from 96 hours to 200 seconds while maintaining a 40% yield.

Table 1: Comparison of Microreactor vs. Batch Nitration

ParameterMicroreactorBatch Process
Reaction time60–250 s48–96 h
Temperature100–180°C40–50°C
Yield40%79%
Spent acid recyclingNot implementedUp to 40% recovery

Operational Details

  • Feeding system : Two streams—one containing 2,4-dichlorobenzotrifluoride and the other a nitrating agent (H₂SO₄:HNO₃ = 4:6)—are introduced into the microreactor.

  • Residence time : 120–150 seconds at 140–160°C optimizes nitro group incorporation without over-oxidation .

Chemical Reactions Analysis

Types of Reactions

3,5-Dinitrobenzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and alkoxides, typically under basic conditions.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic medium are used.

    Electrophilic Substitution: Due to the deactivating nature of the nitro groups, harsh conditions and strong electrophiles are required.

Major Products

    Nucleophilic Substitution: Products include substituted benzotrifluorides with various nucleophiles attached.

    Reduction: The major products are 3,5-diaminobenzotrifluoride derivatives.

Scientific Research Applications

Chemical Synthesis

1. Synthesis of Aromatic Compounds
3,5-Dinitrobenzotrifluoride is utilized in the synthesis of various aromatic compounds. One notable application is in the preparation of 4,4′-bis(3-amino-5-trifluoromethyl phenoxy)-biphenyl , an aromatic diamine monomer used in producing polymers and resins . The compound's nitro groups serve as versatile functional handles for further chemical transformations.

2. Derivatization Reagent
DNBT acts as a derivatization reagent in high-performance liquid chromatography (HPLC) for amino acid analysis. It reacts with primary and secondary amines to form stable derivatives that can be easily detected and quantified . This application is crucial for environmental monitoring and biochemical analysis.

Analytical Chemistry

1. HPLC Method Development
In analytical chemistry, this compound has been employed to develop HPLC methods for the determination of various compounds, including pharmaceuticals like amikacin in water samples . The derivatization process enhances sensitivity and selectivity, making it a valuable tool for environmental chemists and pharmacologists.

Biological Research

1. Antileishmanial Activity
Research has indicated that derivatives of this compound exhibit antileishmanial activity. Studies have synthesized analogues of DNBT to evaluate their efficacy against Leishmania species, which are responsible for leishmaniasis—a significant tropical disease . The biological evaluation of these compounds highlights their potential as therapeutic agents.

2. Toxicological Studies
Toxicological assessments have been conducted to understand the environmental impact and safety profile of DNBT. It has been reported to cause skin irritation and serious eye damage upon exposure . Understanding these effects is essential for handling and regulatory compliance in laboratories.

Case Studies

Study Title Focus Findings
Determination of Amino Acids Using DNBTAnalytical ChemistryDeveloped a robust HPLC method using DNBT as a derivatization agent for amino acids .
Antileishmanial Activity of DNBT DerivativesBiological ResearchIdentified promising antileishmanial compounds derived from DNBT .
Toxicological Assessment of DNBTEnvironmental SafetyReported skin irritation and eye damage risks associated with DNBT exposure .

Mechanism of Action

The mechanism by which 3,5-Dinitrobenzotrifluoride exerts its effects involves the formation of Meisenheimer-type σ-complexes with nucleophiles. This interaction is facilitated by the electron-withdrawing nature of the nitro groups, which stabilizes the intermediate complex . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1,3-Dinitro-5-(trifluoromethyl)benzene
  • CAS No.: 401-99-0
  • Molecular Formula : C₇H₃F₃N₂O₄
  • Molecular Weight : 236.11 g/mol
  • Synonyms: 3,5-Dinitro-α,α,α-trifluorotoluene; 3,5-DNBTF .

Synthesis: Produced via nitration of benzotrifluoride derivatives using oleum and alkali metal nitrate under controlled conditions (reaction temperature ≤225°C, short reaction time) . Catalytic hydrogenation of 3,5-DNBTF yields 3,5-diaminobenzotrifluoride, a key monomer for polyimides .

Comparison with Structurally Similar Compounds

Substituted Nitrobenzotrifluorides

Compound Name CAS No. Molecular Formula Key Substituents Applications/Notes References
3,5-Dinitrobenzotrifluoride 401-99-0 C₇H₃F₃N₂O₄ -NO₂ (positions 3,5); -CF₃ Polyimide synthesis; pharmaceutical intermediate
2-Chloro-3,5-dinitrobenzotrifluoride 392-95-0 C₇HClF₃N₂O₄ -Cl (position 2); -NO₂ (3,5); -CF₃ Pesticide/dye intermediate; enhanced electrophilicity due to Cl
4-Chloro-3,5-dinitrobenzotrifluoride 393-75-9 C₇H₂ClF₃N₂O₄ -Cl (position 4); -NO₂ (3,5); -CF₃ Listed in China's chemical inventory; reactivity in substitution reactions
2,4-Dichloro-3,5-dinitrobenzotrifluoride 29091-09-6 C₇HCl₂F₃N₂O₄ -Cl (positions 2,4); -NO₂ (3,5); -CF₃ High reactivity for agrochemicals; increased steric hindrance

Key Observations :

  • Chlorinated Derivatives : Introduction of Cl substituents (e.g., 2-Chloro- and 4-Chloro-DNBTF) enhances electrophilicity and utility in pesticide synthesis .
  • Trifluoromethyl Group: The -CF₃ group in DNBTF improves thermal stability and reduces dielectric constants in polymers compared to non-fluorinated analogs .

Non-Fluorinated Nitroaromatics

Compound Name CAS No. Molecular Formula Key Features Applications/Risks References
3,5-Dinitrosalicylic Acid 609-99-4 C₇H₄N₂O₇ -NO₂ (3,5); -COOH (2) Biochemical assays (e.g., reducing sugar quantification); explosive upon heating
3,5-Dinitrobenzoic Acid 99-34-3 C₇H₄N₂O₆ -NO₂ (3,5); -COOH (1) Analytical reagent; sensitive to shock and heat

Key Comparisons :

  • Solubility and Reactivity : DNBTF’s -CF₃ group increases hydrophobicity compared to carboxylic acid-containing analogs like 3,5-dinitrosalicylic acid, making it more suitable for organic solvents in polymer synthesis .
  • Safety: All nitroaromatics with multiple -NO₂ groups pose explosion risks. DNBTF’s -CF₃ group slightly stabilizes the molecule, but handling still requires stringent safety protocols (e.g., avoiding friction, heat) .

Amino Derivatives

Compound Name CAS No. Molecular Formula Synthesis Method Applications References
3,5-Diaminobenzotrifluoride 341-78-6 C₇H₆F₃N₂ Catalytic hydrogenation of DNBTF Monomer for high-performance polyimides
3-Aminobenzotrifluoride 98-16-8 C₇H₆F₃N Reduction of nitro precursor Laboratory chemical; intermediate in agrochemicals

Key Insights :

  • Reduction Products: DNBTF-derived diamines (e.g., 3,5-diaminobenzotrifluoride) are critical for heat-resistant polymers, whereas monoamines (e.g., 3-aminobenzotrifluoride) serve simpler synthetic roles .

Biological Activity

3,5-Dinitrobenzotrifluoride (DNBT) is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of DNBT, focusing on its antifungal and antileishmanial activities, as well as its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. Its chemical structure can be represented as follows:

  • Chemical Formula : C7_7H2_2F3_3N2_2O4_4
  • SMILES : [O-]N+c1cc(cc(c1F)(F)F)N+=O

This structure contributes to its reactivity and biological activity, particularly in interactions with cellular targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of DNBT derivatives. For instance, ethyl 3,5-dinitrobenzoate was found to exhibit potent antifungal activity against various strains of Candida, including:

CompoundMIC (µg/mL)Target Organism
Ethyl 3,5-dinitrobenzoate125Candida albicans
Propyl 3,5-dinitrobenzoate100Candida krusei
Ethyl 3,5-dinitrobenzoate500Candida tropicalis

These findings suggest that DNBT derivatives may interfere with fungal cell membrane integrity and ergosterol synthesis, indicating a multitarget antifungal mechanism of action .

Antileishmanial Activity

The biological evaluation of DNBT analogues has also revealed promising antileishmanial activity. Specifically, derivatives of 4-chloro-3,5-dinitrobenzotrifluoride were tested against Leishmania donovani, showing moderate to excellent efficacy:

CompoundActivity LevelModel Used
Chloralin (2)Moderate to ExcellentIn vitro against L. donovani
Compound 7fExcellentHamster model
Compound 8ModerateHamster model

In these studies, chloralin was compared with Glucantime, a standard treatment for leishmaniasis. The results indicated that certain DNBT derivatives could serve as potential therapeutic agents against leishmaniasis .

The mechanisms underlying the biological activity of DNBT are multifaceted:

  • Antifungal Mechanism : Studies suggest that DNBT derivatives disrupt the integrity of fungal cell membranes and inhibit ergosterol synthesis, which is crucial for maintaining membrane structure in fungi .
  • Antileishmanial Mechanism : The inhibition of microtubule formation in Leishmania species has been proposed as a significant mechanism for the antileishmanial activity observed with DNBT analogues .

Case Studies and Research Findings

  • Study on Antifungal Activity : A recent study synthesized various esters and amides derived from 3,5-dinitrobenzoic acid. Among these, ethyl 3,5-dinitrobenzoate demonstrated the highest antifungal activity against multiple Candida species .
  • Evaluation Against Leishmania : In vitro studies showed that desnitro analogues of chloralin inhibited the growth of Leishmania donovani amastigotes effectively. These compounds were tested in hamster models to assess their therapeutic potential compared to existing treatments .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dinitrobenzotrifluoride in laboratory settings?

A one-step synthesis method using dichloromethane as the solvent at room temperature (24 hours) has been reported. This approach avoids multi-step complexities and leverages nitro/trifluoromethyl groups' stability for efficient yield . Physical properties (e.g., melting point: 50–52°C) should be cross-validated with differential scanning calorimetry (DSC) to ensure reproducibility .

Q. Which analytical techniques are recommended for characterizing this compound purity and structure?

High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is commonly used for quality control . Nuclear magnetic resonance (NMR) spectroscopy (1H and 19F) and mass spectrometry (MS) are critical for structural confirmation, identifying characteristic peaks for nitro and trifluoromethyl groups .

Q. What safety protocols are essential for handling this compound?

Due to its fluorinated nitro structure, use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Safety data sheets for analogous compounds emphasize flammability risks (flash point >110°C) and recommend storage in cool, dry conditions .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and trifluoromethyl groups influence reactivity in nucleophilic aromatic substitution (NAS) reactions?

The meta-directing nitro groups and strong electron-withdrawing trifluoromethyl group deactivate the benzene ring, favoring NAS at specific positions. Computational studies (e.g., DFT) can predict regioselectivity, while kinetic experiments under varying temperatures/pH validate mechanistic pathways .

Q. What strategies resolve discrepancies in reported melting points or stability data for this compound?

Contradictions may arise from impurities or polymorphic forms. Recrystallization in hexane/ethyl acetate mixtures followed by DSC analysis can isolate pure phases. Cross-reference with peer-reviewed datasets (e.g., NIST) ensures accuracy .

Q. How is this compound utilized in synthesizing fluorenones via C–H bond activation?

Recent studies demonstrate its role as a precursor in cobaloxime-catalyzed reactions, enabling direct aldehyde C(sp2)–H bond activation under mild conditions. This method couples fluorenone synthesis with hydrogen evolution, offering sustainable advantages over traditional oxidants .

Methodological Considerations

Q. What chromatographic techniques optimize separation of this compound derivatives?

Ultrahigh-performance liquid chromatography (UHPLC) with C18 reverse-phase columns and gradient elution (acetonitrile/water + 0.1% formic acid) achieves baseline separation. Derivatization with fluorinated reagents enhances detection sensitivity via mass spectrometry .

Q. How can researchers confirm the absence of isomeric impurities in synthesized this compound?

Combine 1H/19F NMR to distinguish isomers via coupling patterns and chemical shifts. High-resolution MS (HRMS) identifies exact mass discrepancies, while HPLC retention time comparisons with certified standards validate purity .

Key Notes

  • Contradictions : Reported melting points vary slightly; validate via DSC and recrystallization.
  • Advanced Applications : Explored in fluorinated drug synthesis and materials science due to metabolic stability and lipophilicity .
  • Safety : Prioritize flammability and toxicity mitigation aligned with REACH guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dinitrobenzotrifluoride
Reactant of Route 2
3,5-Dinitrobenzotrifluoride

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